![molecular formula C20H22N2O4 B268362 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268362.png)
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PAAB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide exerts its biological effects through the inhibition of certain enzymes and receptors in the body. Specifically, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which plays a role in anxiety and sleep regulation.
Biochemical and Physiological Effects:
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in behavior and cognition. Additionally, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, including its high potency and specificity for certain targets in the body. Additionally, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the study of 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved potency and selectivity for certain targets in the body. Additionally, further research is needed to elucidate the precise mechanisms of action of 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in various biological systems. Finally, the potential clinical applications of 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in the treatment of cancer and neurological disorders should be further explored.
Synthesemethoden
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized through a multistep process involving the reaction of phenoxyacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide and tetrahydrofuran. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In neuroscience research, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. Additionally, 4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been used in drug discovery as a lead compound for the development of new drugs.
Eigenschaften
Produktname |
4-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide |
---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)-4-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C20H22N2O4/c23-19(14-26-17-5-2-1-3-6-17)22-16-10-8-15(9-11-16)20(24)21-13-18-7-4-12-25-18/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
GLFLUANDZHTHKV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.